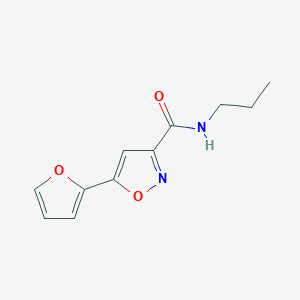

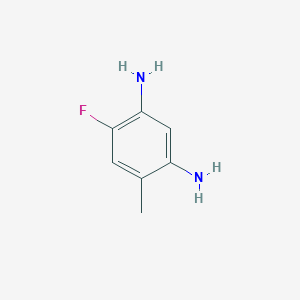

![molecular formula C17H17FN4O3S2 B2603089 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide CAS No. 1351635-08-9](/img/structure/B2603089.png)

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide” is a complex organic molecule. It contains a fluorobenzo[d]thiazolyl moiety, which is a type of heterocyclic aromatic compound . These types of compounds are often found in pharmaceuticals and dyes .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The fluorobenzo[d]thiazolyl moiety would contribute to the aromaticity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the thiazole ring, and the amine and sulfamoyl groups. Fluorine is highly electronegative, which could make the compound reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase its stability and lipophilicity .Aplicaciones Científicas De Investigación

Organic Electronics

The thiazolo[5,4-d]thiazole moiety, which is part of the compound’s structure, is known for its high oxidative stability and rigid planar structure. This enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics . The electron-deficient nature of this system can be exploited in the development of organic photovoltaic materials.

Anti-Tubercular Agents

Benzothiazole derivatives have shown promise as anti-tubercular compounds. The compound could serve as a precursor or a scaffold for synthesizing new benzothiazole-based molecules with potential inhibitory effects against Mycobacterium tuberculosis . The structure-activity relationship of such derivatives can be explored to enhance anti-tubercular activity.

Medicinal Chemistry

The compound’s structure suggests potential utility in medicinal chemistry, particularly in the synthesis of drug candidates. Its benzothiazole core is a common feature in molecules with various pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties .

Chemical Synthesis

As a chemical intermediate, this compound could be used in custom synthesis and bulk manufacturing. Its molecular structure allows for various chemical modifications, which can lead to the creation of a wide range of specialized molecules for research purposes .

Biochemical Research

In biochemical research, the compound could be used as a standard or reference material in analytical studies. Its well-defined structure makes it suitable for use in assays and as a comparison point for related compounds .

Molecular Docking Studies

The compound’s structure also makes it suitable for molecular docking studies. Researchers can use it to model interactions with biological targets, which is crucial in the design of new drugs and understanding their mechanisms of action .

Propiedades

IUPAC Name |

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[(4-sulfamoylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S2/c1-22(17-21-16-13(18)3-2-4-14(16)26-17)10-15(23)20-9-11-5-7-12(8-6-11)27(19,24)25/h2-8H,9-10H2,1H3,(H,20,23)(H2,19,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUOJZWSGRDHIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N)C2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylbenzyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2603006.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603007.png)

![1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2603011.png)

![N-(4-fluoro-3-nitrophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2603014.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2603019.png)

![N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2603027.png)